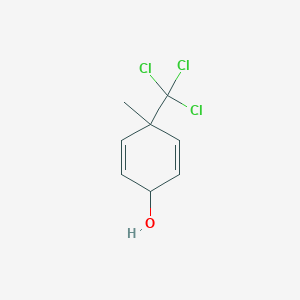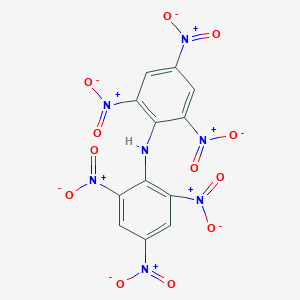
5-alpha-Cholestan-3-alpha-OL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-alpha-Cholestan-3-alpha-OL acetate: is a derivative of cholesterol, specifically a sterol acetate. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform and ethanol. This compound is significant in various biochemical and industrial applications due to its structural similarity to cholesterol and other sterols.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-alpha-Cholestan-3-alpha-OL acetate typically involves the acetylation of 5-alpha-Cholestan-3-alpha-OL. The process begins with the extraction of 5-alpha-Cholestan-3-alpha-OL from natural sources or its synthesis from cholesterol. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-alpha-Cholestan-3-alpha-OL acetate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or hydrocarbon derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.
Major Products:
Oxidation: Oxidized sterol derivatives.
Reduction: Alcohol or hydrocarbon derivatives.
Substitution: Substituted sterol acetates.
Scientific Research Applications
Chemistry: 5-alpha-Cholestan-3-alpha-OL acetate is used as a standard in lipid analysis and chromatography. It serves as a reference compound for the identification and quantification of sterols in various samples.
Biology: In biological research, this compound is used to study the metabolism and function of sterols in living organisms. It is also used in the investigation of sterol-related diseases and disorders.
Medicine: The compound is used in the development of pharmaceuticals targeting cholesterol metabolism and related pathways. It serves as a model compound for studying the effects of sterol derivatives on human health.
Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products. Its structural properties make it a valuable ingredient in formulations aimed at improving skin health and appearance.
Mechanism of Action
The mechanism of action of 5-alpha-Cholestan-3-alpha-OL acetate involves its interaction with cellular membranes and enzymes involved in sterol metabolism. The compound can modulate the activity of enzymes such as hydroxymethylglutaryl-CoA reductase, which plays a crucial role in cholesterol biosynthesis. By influencing these pathways, this compound can affect cholesterol levels and related metabolic processes.
Comparison with Similar Compounds
Cholesterol: The parent compound from which 5-alpha-Cholestan-3-alpha-OL acetate is derived.
5-alpha-Cholestan-3-beta-OL: A stereoisomer with similar structural properties but different biological activities.
5-beta-Cholestan-3-alpha-OL: Another stereoisomer with distinct chemical and biological characteristics.
Uniqueness: this compound is unique due to its specific acetylation at the 3-alpha position, which imparts distinct chemical properties and biological activities. This modification enhances its solubility in organic solvents and its stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3/t20-,22+,23-,24+,25-,26+,27+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLIUSDPFOUISN-GQRDYSQKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[4.5]decane](/img/structure/B86298.png)








![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)


